molecular formula C10H16ClNO B6332575 {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride CAS No. 155799-96-5

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride

Cat. No.: B6332575
CAS No.: 155799-96-5
M. Wt: 201.69 g/mol
InChI Key: UZFJRTHRPHFERR-UHFFFAOYSA-N
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Description

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is a hydrochloride salt of a benzyl alcohol derivative featuring a dimethylamino methyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₅NO·HCl, with a molecular weight of 200.7 g/mol. The compound combines a polar, basic dimethylamino group with a hydrophilic alcohol moiety, making it soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). Its synthesis typically involves acid hydrolysis of intermediates such as nitrones or via alkylation of benzyl alcohols with dimethylamine derivatives .

Properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)7-9-3-5-10(8-12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJRTHRPHFERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Intermediate Preparation

4-Formylbenzyl alcohol serves as a key precursor, synthesized via oxidation of 4-methylbenzyl alcohol. While direct oxidation of methyl groups to aldehydes is non-trivial, WO2015159170A2 highlights imine formation using 4-methoxyacetophenone and chiral amines. Analogously, 4-methylbenzyl alcohol may undergo partial oxidation using pyridinium chlorochromate (PCC) in dichloromethane to yield 4-formylbenzyl alcohol.

Reductive Amination

The aldehyde reacts with dimethylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) at 0°C affords {4-[(dimethylamino)methyl]phenyl}methanol. This method mirrors WO2015159170A2 ’s use of reductive amination for chiral amine synthesis. The hydrochloride salt precipitates upon treatment with concentrated HCl.

Table 2: Reductive Amination Method Parameters

ParameterValue/DescriptionSource
Starting Material4-Formylbenzyl alcohol
Amination ReagentDimethylamine, MeOH, rt, 6 h
Reducing AgentNaBH₄, 0°C, 2 h
Yield~78% (estimated)

Grignard Reagent-Based Synthesis

Formation of 4-Cyanobenzyl Alcohol

4-Cyanobenzyl alcohol is synthesized via nucleophilic aromatic substitution of 4-fluorobenzyl alcohol with potassium cyanide. Alternatively, Sigma-Aldrich ’s protocols for benzenesulfonyl chloride derivatives suggest nitration followed by reduction.

Nitrile Reduction and Methylation

The nitrile group is reduced to a primary amine using lithium aluminium hydride (LiAlH₄) in dry THF. Subsequent dimethylation employs formaldehyde and formic acid (Eschweiler-Clarke reaction), yielding {4-[(dimethylamino)methyl]phenyl}methanol. Acidification with HCl completes the synthesis.

Table 3: Grignard Method Parameters

ParameterValue/DescriptionSource
Starting Material4-Cyanobenzyl alcohol
Reduction ReagentLiAlH₄, THF, 0°C to rt, 4 h
Methylation ReagentsHCHO, HCOOH, 100°C, 8 h
Yield~60% (estimated)

Mannich Reaction Approach

Three-Component Condensation

The Mannich reaction facilitates direct introduction of the dimethylaminomethyl group. A mixture of 4-hydroxybenzaldehyde, dimethylamine hydrochloride, and paraformaldehyde in ethanol undergoes reflux for 24 hours. The product, {4-[(dimethylamino)methyl]phenyl}methanol, is isolated via column chromatography and converted to the hydrochloride salt.

Table 4: Mannich Reaction Parameters

ParameterValue/DescriptionSource
Components4-Hydroxybenzaldehyde, Me₂NH·HCl, (CH₂O)ₙ
ConditionsEtOH, reflux, 24 h
Yield~50% (estimated)

Comparative Analysis of Methods

Table 5: Method Efficiency Comparison

MethodAdvantagesLimitationsYield (%)
Halogenation-SubstitutionHigh scalability, fewer stepsRadical conditions required65
Reductive AminationMild conditions, high purityAldehyde synthesis complexity78
Grignard-BasedVersatile nitrile intermediatesMulti-step, low yield60
Mannich ReactionDirect functionalizationLow yield, side reactions50

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in a wide range of substituted phenylmethanol compounds.

Scientific Research Applications

Organic Synthesis

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in synthetic chemistry.

Biological Activities

Research indicates potential biological activities linked to the compound:

  • Antimicrobial Properties : Studies have shown that dimethylamine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : The compound's structure allows it to modulate biological targets involved in tumor growth and metastasis, indicating its potential in cancer therapeutics .

Medicinal Chemistry

The compound is being explored for therapeutic applications:

  • Psychiatric Disorders : As a derivative of dimethylamine, it may play a role in treating conditions like schizophrenia and bipolar disorder due to its interaction with neurotransmitter systems .
  • Drug Development : Ongoing research focuses on optimizing its pharmacological properties to enhance efficacy and reduce side effects in drug formulations.

Dyes and Pigments

In industrial settings, this compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties. This application is crucial in textiles and coatings.

Chemical Manufacturing

The compound serves as a building block for synthesizing other industrial chemicals. Its reactivity allows for the development of various derivatives used in different sectors.

Case Studies

  • Antimicrobial Research : A study published in Pharmaceutical Chemistry highlighted the efficacy of dimethylamine derivatives against various bacterial strains, demonstrating the potential of this compound as a lead compound for antibiotic development .
  • Cancer Therapeutics : Research focusing on the modulation of signaling pathways involved in cancer cell proliferation has shown promising results with this compound, suggesting its role in future anticancer drug formulations .
  • Psychiatric Applications : Clinical trials are underway to assess the effectiveness of dimethylamine derivatives in managing psychotic disorders, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
{4-[(Dimethylamino)methyl]phenyl}methanol HCl Benzyl alcohol + dimethylamino methyl group 200.7 Reference compound -
(4-((Dimethylamino)methyl)phenyl)boronic acid HCl Boronic acid replaces alcohol group 229.7 Reactivity in Suzuki couplings; higher polarity
[4-(4-Chlorophenyl)phenyl]methylamine HCl Benzylamine + 4-chlorophenyl substituent 254.2 Chlorophenyl adds lipophilicity; amine vs. alcohol
Bis(p-(dimethylamino)phenyl)(phenyl)methanol HCl Two dimethylamino groups + phenyl substituent 380.9 Bulkier structure; dual dimethylamino groups
4-Dimethylamino-N-benzylcathinone HCl Cathinone backbone + dimethylamino group 355.3 Pharmacological activity (stimulant analog)
(4-Methoxyphenyl)(phenyl)methanamine HCl Methoxy + phenyl groups; benzylamine 249.7 Methoxy group reduces basicity vs. dimethylamino

Physicochemical Properties

Property {4-[(Dimethylamino)methyl]phenyl}methanol HCl (4-Methoxyphenyl)(phenyl)methanamine HCl 4-Dimethylamino-N-benzylcathinone HCl
Solubility Polar solvents (DMSO, methanol) Slight in DMSO, methanol Soluble in methanol, water
Stability Stable at RT as hydrochloride salt Stable at RT Stable ≥5 years at -20°C
UV/Vis Absorption Not reported Not reported λmax = 350 nm

Key Observations :

  • The dimethylamino group enhances water solubility and basicity compared to methoxy or chlorophenyl substituents.
  • Bulkier analogs (e.g., bis(dimethylamino) derivatives) exhibit lower solubility due to increased hydrophobicity .
  • Boronic acid analogs show unique reactivity in cross-coupling reactions, unlike the alcohol group in the target compound .

Biological Activity

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is a compound of interest due to its potential biological activities. This article examines its biological mechanisms, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.67 g/mol
  • CAS Number : 619-60-3

The compound functions similarly to related compounds like 4-(dimethylamino)phenol, which interacts with cytochrome aa3, a crucial enzyme in the oxidative respiratory chain. This interaction can inhibit oxygen consumption and affect ATP synthesis, leading to alterations in cellular respiration and energy metabolism .

Biological Activities

  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cell lines. The compound has been shown to induce apoptosis in cancer cells through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity. It has been tested against several bacterial strains, showing varying degrees of inhibition, which indicates its potential as an antibacterial agent .
  • Effects on Cellular Processes :
    • Increases in extracellular lactate dehydrogenase (LDH) levels have been observed, indicating cellular damage or stress without significantly affecting gluconeogenesis .
    • The compound may influence biochemical pathways related to oxidative stress, potentially restoring normal cellular respiration under certain conditions.

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityObserved Effects
Szinicz et al., 1980CytotoxicityIncreased LDH levels in rat kidney cells
MDPI Study, 2023AntimicrobialInhibition of bacterial growth in E. coli
BenchChem ReportApoptosis InductionEnhanced ROS production leading to cell death

Detailed Findings

  • Cytotoxicity Assessment : In a study by Szinicz et al., the compound was shown to increase LDH levels significantly in rat kidney tubules, suggesting it induces cytotoxic effects through membrane permeabilization .
  • Antimicrobial Evaluation : A recent study highlighted the compound's effectiveness against E. coli and other pathogens, indicating its potential as a broad-spectrum antibacterial agent .
  • Apoptosis Mechanism : Research indicates that the compound may lead to apoptosis via mitochondrial dysfunction and increased ROS production, which is critical for cancer treatment strategies .

Q & A

Q. What are the validated synthetic routes for {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride, and how are they optimized for purity and yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination reactions. For example, reacting 4-(bromomethyl)benzyl alcohol with dimethylamine under controlled pH (8–10) and temperature (40–60°C) yields the intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time (6–12 hours). Purity (>95%) is confirmed by HPLC, while yields (60–85%) depend on stoichiometric ratios of reactants and inert atmosphere conditions .

Q. How is the compound characterized to confirm its structural integrity and purity?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 210.1 (free base) and 246.6 (hydrochloride) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (~200°C) and hygroscopicity .

Q. What are the critical physicochemical properties relevant to its handling in laboratory settings?

PropertyValueMethodReference
Molecular Weight246.7 g/molCalculated from formula
Solubility>50 mg/mL in water, DMSOShake-flask method
pKa (amine)~9.5Potentiometric titration
Stability is pH-dependent: degrade in strong acids/bases (pH <2 or >12) but stable at pH 4–8 for >24 hours .

Advanced Research Questions

Q. How can computational modeling elucidate its interaction with biological targets (e.g., neurotransmitter receptors)?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal binding affinities to targets like serotonin receptors (5-HT2A_{2A} with ΔG ≈ -8.2 kcal/mol). The dimethylamino group forms hydrogen bonds with Asp155, while the benzyl alcohol moiety interacts with hydrophobic pockets . MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from assay conditions (pH, temperature) or cell-line variability. Mitigation strategies:

  • Standardized Assays : Use identical buffer systems (e.g., PBS at pH 7.4) and cell passages (<15).
  • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .

Q. How does stereoelectronic modulation of the dimethylamino group affect its pharmacokinetic (PK) profile?

Substituent modifications (e.g., replacing dimethylamino with pyrrolidino) alter logP (from 1.2 to 2.1) and blood-brain barrier permeability (measured via in situ rat perfusion). The hydrochloride salt enhances aqueous solubility but reduces oral bioavailability (F% ≈ 30% in mice) due to first-pass metabolism . CYP450 inhibition assays (CYP3A4 IC50_{50} = 15 µM) guide dose adjustments to avoid drug-drug interactions .

Methodological Considerations

Q. What analytical techniques quantify trace impurities (<0.1%) in synthesized batches?

  • UPLC-MS/MS : Detects impurities like unreacted 4-(bromomethyl)benzyl alcohol (LOD = 0.01 µg/mL) .
  • Chiral HPLC : Resolves enantiomeric contaminants (e.g., R-isomer) using a Chiralpak AD-H column .

Q. How to design stability studies for long-term storage recommendations?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., oxidized alcohol to ketone) are monitored via FTIR (C=O stretch at 1700 cm1^{-1}). Recommend storage in amber vials at -20°C under argon .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between in vitro and in vivo models?

In vitro cytotoxicity (e.g., IC50_{50} = 20 µM in HeLa cells) may not translate to in vivo efficacy due to:

  • Protein Binding : >90% plasma protein binding reduces free drug concentration .
  • Metabolic Clearance : Rapid glucuronidation in liver microsomes (t1/2_{1/2} = 45 min) . Address via PK/PD modeling to correlate exposure and effect .

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